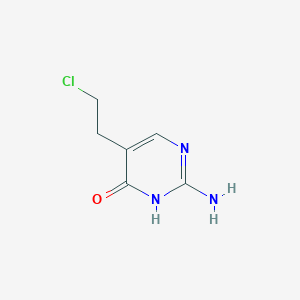

2-Amino-5-(2-chloroethyl)pyrimidin-4-OL

説明

BenchChem offers high-quality 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-amino-5-(2-chloroethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c7-2-1-4-3-9-6(8)10-5(4)11/h3H,1-2H2,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHBPEUNXXHIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-5-(2-chloroethyl)pyrimidin-4-ol: Technical Guide & Synthesis Protocol

The following technical guide details the chemical identity, synthesis, and critical application of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol , a pivotal intermediate in the manufacturing of antifolate pharmaceuticals like Pemetrexed.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

This compound acts as a "linchpin" intermediate in the convergent synthesis of 7-deazaguanine-based antimetabolites. Its structure features a pyrimidine core functionalized with an amino group, a hydroxyl (or tautomeric oxo) group, and a reactive chloroethyl side chain, which serves as the electrophilic site for subsequent pyrrole ring closure.[1]

| Property | Detail |

| Chemical Name | 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol |

| IUPAC Name | 2-Amino-5-(2-chloroethyl)pyrimidin-4(3H)-one |

| Common Synonyms | 2-Amino-4-hydroxy-5-(2-chloroethyl)pyrimidine; Pre-Pemetrexed Pyrimidine |

| Molecular Formula | C₆H₈ClN₃O |

| Molecular Weight | 173.60 g/mol |

| Key Functional Groups | Primary Amine (-NH₂), Alkyl Chloride (-CH₂CH₂Cl), Hydroxyl/Keto Tautomer |

| Precursor CAS | 114152-45-7 (2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol) |

Structural Tautomerism

In solution, the compound exists in equilibrium between the lactim (enol) and lactam (keto) forms. The lactam form (pyrimidin-4(3H)-one) is generally favored in the solid state and neutral aqueous solution, while the lactim form participates in O-alkylation reactions under specific conditions.

Figure 1: Tautomeric equilibrium critical for understanding reactivity profiles during nucleophilic substitution.

Synthesis & Production Methodologies

The industrial preparation of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol typically proceeds via the chlorination of its hydroxyethyl analog. This route is preferred for its scalability and the availability of the starting lactone.

Phase 1: Formation of the Pyrimidine Core

Reaction: Condensation of Guanidine with

-

Reagents: Guanidine Hydrochloride, 2-Acetylbutyrolactone (or

-formyl equivalent), Sodium Ethoxide.[1] -

Mechanism: The guanidine attacks the carbonyl/ester moieties of the lactone derivative, closing the pyrimidine ring while retaining the hydroxyethyl side chain.[1]

Phase 2: Chlorination (The Critical Step)

Reaction: Conversion of the hydroxyl group to alkyl chloride using Thionyl Chloride (

-

Reagents: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol, Thionyl Chloride, DMF (Catalytic).[1]

-

Solvent: Acetonitrile or Toluene.

Step-by-Step Experimental Protocol

-

Preparation : Charge a glass-lined reactor with 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (1.0 eq) and anhydrous Acetonitrile (10 vol).

-

Activation : Add catalytic DMF (0.05 eq) to facilitate the formation of the Vilsmeier-Haack-like active species.

-

Addition : Cool the mixture to 0–5°C. Add Thionyl Chloride (1.2 eq) dropwise over 60 minutes. Caution: Exothermic reaction with

and -

Reaction : Heat the slurry to 50–60°C and stir for 4–6 hours. Monitor by HPLC until the starting material is <0.5%.

-

Quenching : Cool to 20°C. Quench excess

by slow addition of water or aqueous bicarbonate (maintain pH < 7 initially to prevent hydrolysis). -

Isolation : Neutralize to pH 7.0–7.5 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum at 45°C.[1]

Quantitative Data: Yield & Purity Targets

| Parameter | Target Specification | Notes |

| Reaction Yield | > 85% | Losses primarily due to solubility in mother liquor. |

| HPLC Purity | > 98.0% | Critical impurity: Unreacted hydroxyethyl precursor. |

| Moisture Content | < 0.5% | Excess moisture hydrolyzes the chloride back to alcohol. |

| Appearance | Off-white to pale yellow powder | Darkening indicates oxidative degradation. |

Applications in Drug Development (Pemetrexed)

The primary utility of this compound is as the precursor to the pyrrolo[2,3-d]pyrimidine scaffold found in Pemetrexed (Alimta) and Lometrexol .

Mechanism of Ring Closure

The 2-chloroethyl side chain acts as an internal electrophile. When reacted with a suitable nitrogen nucleophile (or during the "Taylor" synthesis strategy), the side chain cyclizes onto the pyrimidine nitrogen (N1 or N3) or an adjacent functional group to form the 5-membered pyrrole ring fused to the pyrimidine.

Figure 2: The strategic role of the chloroethyl intermediate in constructing the antifolate scaffold.

Safety & Handling (MSDS Highlights)

As an alkylating agent (due to the chloroethyl group), this compound poses specific toxicological risks.

-

Hazard Classification :

-

Skin Irritant (Category 2)

-

Eye Irritant (Category 2A)

-

Carcinogenicity (Suspected) : Alkylating agents can cross-link DNA.

-

-

Handling Protocols :

-

Use Double Nitrile Gloves and a chemical fume hood.

-

Quench all equipment with dilute NaOH to hydrolyze trace alkyl chloride residues before cleaning.

-

Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and degradation.

-

References

-

Taylor, E. C., et al. (1992).[1] "A convergent synthesis of the antifolate pemetrexed." Journal of Organic Chemistry, 57(24).

-

Barnett, C. J., & Wilson, T. M. (1999).[1] "Practical Synthesis of Pemetrexed Disodium." Organic Process Research & Development, 3(3), 184–188.[1]

-

Chemsrc. (2025).[2][3] "2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol - CAS 114152-45-7 Data."

-

PubChem. (2025). "Pemetrexed and Related Intermediates." National Library of Medicine.

Sources

An In-Depth Technical Guide to the Tautomeric Equilibrium of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol in Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the tautomeric equilibrium of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry. An understanding of tautomerism is critical in drug design, as different tautomers of a molecule can exhibit distinct physicochemical properties, biological activities, and metabolic fates.[1] This document will delve into the structural possibilities of tautomerism for this specific compound, the profound influence of the solution environment on the equilibrium, and the advanced analytical and computational techniques employed for its characterization.

The Significance of Tautomerism in Pyrimidine Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for pharmacology.[1][2] For heterocyclic compounds like pyrimidines, which are core structures in numerous therapeutic agents, the position of a labile proton can drastically alter the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape. This, in turn, affects how the molecule interacts with its biological target. The two primary forms of tautomerism relevant to 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol are amino-imino and lactam-lactim tautomerism.

Potential Tautomeric Forms of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol

The structure of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol allows for several potential tautomers. These arise from the migration of a proton between the exocyclic amino and hydroxyl groups and the nitrogen atoms within the pyrimidine ring. The principal tautomeric equilibria to consider are:

-

Lactam-Lactim Tautomerism: This involves the interconversion between the keto form (pyrimidin-4-one or lactam) and the enol form (pyrimidin-4-ol or lactim). For pyrimidin-4-one derivatives, the lactam form is often favored, particularly in polar solvents.[3]

-

Amino-Imino Tautomerism: This equilibrium occurs between the exocyclic amino form and the imino form, where the proton has migrated to a ring nitrogen. The amino form is generally the more stable tautomer for 2-aminopyrimidine derivatives.[4]

Considering these possibilities, the most likely tautomers of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol are depicted below. The equilibrium between these forms is dynamic and highly sensitive to the surrounding environment.

Caption: Primary tautomeric relationships for 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol.

The Decisive Role of the Solvent

The solvent environment plays a pivotal role in determining the position of the tautomeric equilibrium.[1] Solvent properties such as polarity, proticity, and hydrogen bonding capacity can selectively stabilize one tautomer over another.[1][5]

-

Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, tend to favor the more polar tautomer. For pyrimidin-4-one systems, the lactam (keto) form is generally more polar than the lactim (enol) form and is therefore stabilized in solvents like water, methanol, or DMSO.[3]

-

Non-polar Solvents: In non-polar solvents, the less polar tautomer may be more favored. However, for many pyrimidine derivatives, the lactam form still predominates due to its inherent stability.[6]

The interplay between solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions, is the driving force behind these solvent-dependent shifts in equilibrium.[1]

Experimental Methodologies for Tautomer Elucidation

A combination of spectroscopic and computational methods is essential for a thorough investigation of tautomeric equilibria.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable technique for obtaining initial insights into the tautomeric composition in different solvents.[1][7] The different electronic structures of tautomers lead to distinct absorption spectra.

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, methanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the spectra for changes in the position (λmax) and intensity of absorption bands as a function of solvent polarity. Solvatochromic shifts can provide evidence for the presence of different tautomeric forms.[1] While direct quantification can be challenging due to overlapping bands, significant spectral changes are indicative of a shift in the tautomeric equilibrium.[8]

Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive identification and quantification of tautomers in solution.[9] ¹H, ¹³C, and ¹⁵N NMR can provide detailed structural information.

Key Considerations:

-

Chemical Shifts: The chemical shifts of protons and carbons, particularly those near the sites of tautomerization, will differ significantly between tautomers.[10]

-

Exchange Rate: The rate of interconversion between tautomers on the NMR timescale is crucial.

-

Slow Exchange: If the exchange is slow, distinct sets of signals will be observed for each tautomer, allowing for direct integration and quantification.

-

Fast Exchange: If the exchange is rapid, a single set of averaged signals will be observed.

-

Intermediate Exchange: This regime results in broad, poorly resolved signals.[10][11]

-

Experimental Protocol:

-

Sample Preparation: Prepare solutions of the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O).

-

¹H and ¹³C NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra. Look for multiple sets of signals or broadened peaks that might indicate the presence of tautomers.

-

2D NMR: If the 1D spectra are complex, 2D NMR experiments such as COSY, HSQC, and HMBC can help in assigning signals to specific tautomers.[10]

-

Variable Temperature (VT) NMR: VT-NMR is a powerful technique to study dynamic equilibria.[11]

-

By lowering the temperature, it may be possible to slow down an intermediate or fast exchange to the slow exchange regime, resolving separate signals for each tautomer.

-

Conversely, heating a sample in the intermediate exchange regime may lead to coalescence of the signals into sharp, averaged peaks.[11]

-

Caption: A comprehensive NMR workflow for tautomer analysis.

Computational Chemistry: A Predictive Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.[12][13]

Computational Protocol:

-

Structure Optimization: Build the 3D structures of all plausible tautomers of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol. Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[12]

-

Solvation Modeling: To account for solvent effects, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[12] Perform geometry optimizations and energy calculations for each tautomer in solvents of interest.

-

Energy Analysis: Calculate the relative electronic energies (and Gibbs free energies) of the tautomers in the gas phase and in each solvent. The tautomer with the lowest energy is predicted to be the most stable.

-

Spectral Simulation: The results from DFT calculations can also be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to aid in spectral assignment.[14]

Table 1: Hypothetical Relative Energies of Tautomers from DFT Calculations (kcal/mol)

| Tautomer | Gas Phase (Relative Energy) | Chloroform (Relative Energy) | Water (Relative Energy) |

| Amino-Lactam | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| Amino-Lactim | +5.2 | +6.8 | +8.5 |

| Imino-Lactam | +8.1 | +7.0 | +6.2 |

Note: These are example values to illustrate the expected trends. Actual values would need to be calculated.

Conclusion and Future Directions

The tautomeric equilibrium of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol is a complex interplay of its intrinsic structural features and the surrounding solvent environment. A multi-faceted approach combining UV-Vis spectroscopy, advanced NMR techniques, and DFT calculations is essential for a complete characterization. Based on existing literature for similar pyrimidine systems, it is anticipated that the amino-lactam form will be the predominant tautomer in polar protic solvents.

For drug development professionals, a thorough understanding of the tautomeric landscape of this molecule is paramount. It will inform structure-activity relationship (SAR) studies, guide formulation development, and provide insights into potential metabolic pathways. Future work could involve co-crystallization studies to understand the solid-state tautomeric preference and 2D IR spectroscopy for probing ultrafast tautomeric dynamics.[14]

References

- Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.

-

Kokko, J. P., Goldstein, J. H., & Mandell, L. (n.d.). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society. Available at: [Link]

-

Toth, M. V., & Schlegel, H. B. (2008). A DFT study of solvation effects on the tautomeric equilibrium and catalytic ylide generation of thiamin models. PubMed. Available at: [Link]

-

(n.d.). Quantum chemical prediction of structure and stability of the benzodihydropyrimidine tautomers. Journal of Theoretical and Computational Chemistry. Available at: [Link]

-

(n.d.). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. ScienceDirect. Available at: [Link]

-

Inuzuka, K., & Fujimoto, A. (2005). Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. PubMed. Available at: [Link]

-

(n.d.). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. Available at: [Link]

-

(n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Available at: [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. Available at: [Link]

-

Shugar, D., & Kierdaszuk, B. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. Available at: [Link]

-

Brovarets', O. O., & Hovorun, D. M. (n.d.). Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation. RSC Publishing. Available at: [Link]

-

(n.d.). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. ResearchGate. Available at: [Link]

-

(n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. Available at: [Link]

-

(n.d.). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. Available at: [Link]

-

(n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. Available at: [Link]

-

Wieczorkiewicz, P. A., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. Available at: [Link]

-

Haynes, D. A., et al. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. PubMed. Available at: [Link]

-

Peng, C. S., et al. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC. Available at: [Link]

-

(n.d.). Study of Amino Imino Tautomerism in Derivatives of 2-, 4- and 6-Aminonicotinic Acid. Available at: [Link]

-

Neville, J. H., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PMC. Available at: [Link]

-

Akai, N., et al. (2006). Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. PubMed. Available at: [Link]

-

Das, A., et al. (2020). Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. PubMed. Available at: [Link]

-

(2023, January 29). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

-

(n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. AWS. Available at: [Link]

-

(n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. ResearchGate. Available at: [Link]

-

Singh, V., et al. (2014). Role of tautomerism in RNA biochemistry. MIT Open Access Articles. Available at: [Link]

-

(n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. Available at: [Link]

-

(n.d.). Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. Available at: [Link]

-

(2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]

-

Huc, I. (n.d.). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Available at: [Link]

-

(n.d.). Lactim–lactam tautomerism through four member hydrogen bonded network in isoindole fused imidazole system: A combined spectroscopic and theoretical approach to photophysical properties. ResearchGate. Available at: [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CCCC 1994, Volume 59, Issue 9, Abstracts pp. 2057-2068 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 5. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. A DFT study of solvation effects on the tautomeric equilibrium and catalytic ylide generation of thiamin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

pKa values and ionization behavior of 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of pKa in Modern Drug Development

In the landscape of drug discovery and development, the acid-base dissociation constant (pKa) stands out as a fundamental physicochemical parameter. It governs a molecule's ionization state at any given pH, which in turn profoundly influences its entire pharmacokinetic and pharmacodynamic profile.[1] Properties such as aqueous solubility, membrane permeability, protein binding, and metabolic stability are all intrinsically linked to the proportion of ionized versus unionized species of a drug molecule.[2][3] An ionized molecule is typically more hydrophilic, enhancing its solubility in aqueous environments like blood plasma, but hindering its ability to cross lipophilic cell membranes.[4] Conversely, a neutral, non-ionized molecule is more lipophilic and can more readily traverse membranes, but may suffer from poor solubility.[4][5]

This guide provides a comprehensive technical overview of the ionization behavior of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol , a substituted aminopyrimidine of interest to medicinal chemists. We will dissect its structural components to predict its acid-base characteristics, outline authoritative experimental and computational methodologies for precise pKa determination, and discuss the direct implications of its ionization profile on its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to characterize and leverage pKa for rational drug design.

Molecular Structure and Predicted Ionization Sites

The ionization behavior of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol is dictated by the interplay of its functional groups. A thorough analysis of its structure allows for the prediction of its primary acidic and basic centers.

-

The Pyrimidine Core: This heterocyclic ring contains two nitrogen atoms. In 2-aminopyrimidine, protonation typically occurs at a ring nitrogen. The electron-donating effect of the 2-amino group increases the basicity of the ring nitrogens compared to unsubstituted pyrimidine.

-

The 2-Amino Group: This exocyclic amino group is a basic center. While it can be protonated, its basicity is generally lower than that of the ring nitrogens in this scaffold. Its deprotonation (acting as an acid) occurs at a very high pH and is not typically relevant under physiological conditions.[6]

-

The 4-OL (Hydroxyl) Group: This group exhibits keto-enol tautomerism, strongly favoring the keto form, 2-Amino-5-(2-chloroethyl)pyrimidin-4(3H)-one . This amide-like proton is the primary acidic center of the molecule and will deprotonate under basic conditions.

-

The 5-(2-chloroethyl) Substituent: The chloroethyl group at the 5-position is weakly electron-withdrawing. This inductive effect is expected to slightly decrease the basicity of the nearby ring nitrogen and the 2-amino group, while slightly increasing the acidity of the 4-oxo group.

Based on this analysis, the molecule is expected to be amphoteric, possessing at least one primary basic pKa (pKa-base) corresponding to the protonation of a ring nitrogen, and one primary acidic pKa (pKa-acid) corresponding to the deprotonation of the N-H bond at the 4-oxo position.

Caption: Predicted ionization states of the target molecule.

Computational and Experimental pKa Determination

While structural analysis provides a qualitative picture, quantitative pKa values must be determined through computational prediction and experimental validation. The combination of these approaches yields the most reliable ionization profiles.[1]

In Silico pKa Prediction

Computational methods offer a rapid, cost-effective means of estimating pKa values, especially in the early phases of drug discovery.[1][7] These tools leverage various algorithms, from empirical, database-driven models to first-principles quantum mechanics calculations.[7][8]

-

Empirical/QSAR Methods: Software like ACD/pKa Classic, MoKa, and Epik use large databases of experimentally determined pKa values to build quantitative structure-property relationship (QSAR) models.[9][10][11] They analyze the input structure, identify ionizable centers, and compare fragments to their internal database to predict pKa values with impressive speed and accuracy.

-

Quantum Mechanics (QM) Methods: These approaches, often using Density Functional Theory (DFT), calculate the free energy change of the dissociation reaction in a simulated aqueous environment.[12][13] While more computationally intensive, they can provide high accuracy, particularly for novel chemical scaffolds not well-represented in empirical databases.[12]

Table 1: Predicted pKa Values for 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol

| Ionizable Center | Predicted pKa | Type | Implication |

| Pyrimidine Ring Nitrogen | ~3.5 - 4.5 | Basic | Largely protonated (cationic) in the stomach (pH 1-2). |

| 4-Oxo (Amide N-H) | ~8.0 - 9.0 | Acidic | Largely neutral in blood and upper intestine (pH ~7.4). |

| 2-Amino Group (as an acid) | >14 | Acidic | Remains as -NH2 under all physiological conditions. |

Note: These values are estimations based on the pKa of related aminopyrimidine structures and serve as a hypothesis for experimental validation.

Experimental pKa Determination: Methodologies and Protocols

Experimental measurement remains the gold standard for pKa determination. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used techniques.[14][15]

This classic method involves the stepwise addition of a titrant (acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[14] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[16][17]

Caption: Standard workflow for pKa determination by potentiometric titration.

Detailed Protocol: Potentiometric Titration

-

Apparatus & Reagents:

-

Calibrated pH meter with a combination glass electrode.

-

Automated titrator or manual burette (10 mL, ±0.02 mL).

-

Magnetic stirrer and stir bar.

-

Reaction vessel (beaker).

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions.[18]

-

Analyte: 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol.

-

Solvent: Deionized water. If solubility is low, a co-solvent like methanol or DMSO may be used, and extrapolation to 0% co-solvent is required.[14]

-

Ionic Strength Adjuster: 0.15 M KCl solution.[16]

-

-

Procedure:

-

Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.00, 7.00, 10.00).[16]

-

Sample Preparation: Accurately weigh and dissolve the analyte in the chosen solvent to a final concentration of approximately 1-10 mM.[14][16] Add the ionic strength adjuster to maintain a constant ionic environment.

-

Inert Atmosphere: Place the sample vessel on the magnetic stirrer and begin gentle stirring. Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[16]

-

Titration: Immerse the pH electrode in the solution. To determine basic pKa values, titrate with standardized HCl. To determine acidic pKa values, titrate with standardized NaOH.[17]

-

Data Collection: Add the titrant in small increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[18]

-

Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve. The pKa is the pH value at the midpoint of the buffer region (the flattest part of the curve), which corresponds to the half-equivalence point.[16] More accurately, the equivalence point can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V), and the pKa is the pH at half of that volume.[19]

-

This method is ideal for compounds that possess a chromophore near an ionizable center, causing the UV-Vis absorbance spectrum to change as a function of pH.[15] It is highly sensitive and requires less sample than potentiometry.[15]

Detailed Protocol: UV-Vis Spectrophotometry

-

Apparatus & Reagents:

-

UV-Vis spectrophotometer, preferably with a 96-well plate reader for higher throughput.[15]

-

Quartz cuvettes or UV-transparent 96-well plates.

-

A series of aqueous buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).[15]

-

A concentrated stock solution of the analyte in a suitable solvent (e.g., 10 mM in DMSO).[15]

-

-

Procedure:

-

Sample Preparation: Prepare a series of solutions by adding a small, fixed amount of the analyte stock solution to each buffer solution in the pH series. Ensure the final concentration of the organic co-solvent is low (e.g., ≤2% v/v) to minimize its effect on the pKa.[15]

-

Spectral Measurement: Record the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each solution at each pH.[15]

-

Data Analysis: Plot absorbance at a specific wavelength (where the change between ionized and unionized forms is maximal) against pH. This will generate a sigmoidal curve.[20]

-

pKa Determination: The pKa is the pH at the inflection point of the sigmoidal curve.[21] This can be determined graphically or by fitting the data to the appropriate Henderson-Hasselbalch derived equation.[20]

-

Ionization Behavior and Implications for Drug Development

Understanding the pKa values allows for the prediction of the molecule's charge state across the physiological pH range, which is crucial for anticipating its ADME properties.[2]

Caption: The relationship between pH, pKa, and key drug-like properties.

-

Absorption: With a basic pKa around 4.0, the molecule will be predominantly ionized (cationic) in the acidic environment of the stomach (pH 1-3). This would favor dissolution but may limit absorption across the gastric mucosa. Upon entering the more neutral environment of the small intestine (pH 6-7.5), the molecule will shift to its neutral form, which is more favorable for passive diffusion across the intestinal wall.[4]

-

Distribution: In the bloodstream (pH ~7.4), the molecule will be almost entirely in its neutral, uncharged form, as this pH is well above its basic pKa and below its acidic pKa. This lipophilic character facilitates distribution into tissues and crossing biological barriers like the blood-brain barrier.[2]

-

Solubility & Formulation: The ability to form a salt by protonating the basic center can be exploited to create highly water-soluble formulations for intravenous administration or to improve dissolution rates in solid oral dosage forms.[4]

-

Target Binding: The ionization state at the site of action is critical. If the binding pocket of the target protein contains charged residues, the ability of the drug to exist in a specific protonation state can be crucial for forming key ionic interactions or salt bridges.[3]

Conclusion

The ionization behavior of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol, characterized by its acidic and basic pKa values, is a cornerstone of its drug-like potential. This guide has detailed the structural rationale for its amphoteric nature and provided robust, field-proven protocols for both the computational prediction and experimental determination of its pKa values using potentiometric titration and UV-Vis spectrophotometry. A precise understanding of these constants is not merely an academic exercise; it is an indispensable tool for medicinal chemists to predict and optimize a candidate's solubility, permeability, and overall pharmacokinetic profile, thereby accelerating the journey from a promising molecule to an effective therapeutic agent.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

-

S. L. A. Beresford, et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

D. T. Manallack. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

-

Schrödinger. (n.d.). Epik. Retrieved from [Link]

-

Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]

-

Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

-

Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Retrieved from [Link]

-

Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

M. A. Al-Malki, et al. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

-

A. Ràfols-Ribé, et al. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

-

E. Karakoç, et al. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

N. M. Donaldson, et al. (2023, April 10). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. PMC. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

-

A. D. Gift, et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. Retrieved from [Link]

-

ResearchGate. (2025, August 6). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. Retrieved from [Link]

-

FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

-

University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

-

MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

-

P. G. Seybold, et al. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Retrieved from [Link]

-

M. G. Harris & R. Stewart. (1977). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry, 55(21), 3800-3806. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical pKa calculations of substituted pyridines. Retrieved from [Link]

-

ACS Publications. (2023, April 10). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The Journal of Physical Chemistry A. Retrieved from [Link]

-

M. Rupp. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]

-

R Discovery. (2014, January 21). Effects of positive and negative ionization for 2-aminopyrimidine in the gas phase and in water solution. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Identification of the Ionization State and pKa for Protonation of the 4′‐Aminopyrimidine Ring on Enzymes Utilizing Thiamin Diphosphate by Circular Dichroism Spectroscopy. Retrieved from [Link]

-

RSC Publishing. (2021, June 17). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. Retrieved from [Link]

Sources

- 1. ijirss.com [ijirss.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. What is pKa and how is it used in drug development? [pion-inc.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pKa Prediction | Rowan [rowansci.com]

- 8. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MoKa - pKa modelling [moldiscovery.com]

- 10. schrodinger.com [schrodinger.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. scribd.com [scribd.com]

- 19. web.mit.edu [web.mit.edu]

- 20. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 21. hi-tec.tripod.com [hi-tec.tripod.com]

An In-depth Technical Guide to the Potential Biological Activity of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleobases in DNA and RNA. This fundamental biological role has rendered substituted pyrimidines a "privileged structure" in the design of novel therapeutic agents. A vast body of research has demonstrated their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6] This technical guide provides a comprehensive analysis of the potential biological activity of a specific, yet underexplored, derivative: 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol (CAS No. 49665-74-9).

While direct biological studies on this compound are not extensively reported in the public domain, its structural features—a 2-aminopyrimidin-4-ol core and a 5-(2-chloroethyl) substituent—allow for a well-grounded exploration of its potential therapeutic applications. This document will dissect the biological relevance of these structural motifs, drawing on established knowledge of related compounds to propose likely mechanisms of action and to provide a roadmap for future experimental validation.

I. The 2-Aminopyrimidin-4-ol Core: A Hub of Biological Activity

The 2-aminopyrimidine moiety is a recurring feature in a multitude of biologically active compounds, including approved anticancer drugs.[5][7][8] Its ability to participate in hydrogen bonding and other molecular interactions makes it an effective pharmacophore for targeting various enzymes and receptors.

Kinase Inhibition: A Prominent Mechanism

A significant number of 2-aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] By competitively binding to the ATP-binding site of kinases, these compounds can halt downstream signaling, leading to cell cycle arrest and apoptosis. Notable targets for pyrimidine-based inhibitors include:

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy. A series of 2-amino-4-aryl-5-chloropyrimidines has been identified as potent inhibitors of both VEGFR-2 and CDK1.[9]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a validated approach in cancer treatment. The aforementioned 5-chloropyrimidine derivatives also demonstrate potent CDK1 inhibition.[9]

-

Polo-like Kinase 4 (PLK4): PLK4 is a critical regulator of centrosome duplication and is overexpressed in several cancers. 5-chloro-2-amino-pyrimidine derivatives have been designed as potent PLK4 inhibitors, showing significant anti-proliferative activity in breast cancer cell lines.[10]

Given the established role of the 2-aminopyrimidine scaffold in kinase inhibition, it is highly probable that 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol could exhibit inhibitory activity against one or more protein kinases.

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is another proven anticancer strategy. Certain 2,4,5-substituted pyrimidines have been identified as a novel class of tubulin polymerization inhibitors. These compounds bind to the colchicine-binding site of tubulin, leading to G2/M phase cell cycle arrest and potent antiproliferative activity.[11] The substitution pattern of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol aligns with this class of compounds, suggesting that it may also interfere with microtubule formation.

II. The 5-(2-Chloroethyl) Substituent: A Cytotoxic Moiety

The 2-chloroethyl group is a well-known reactive moiety in medicinal chemistry, most notably for its role in DNA alkylating agents. This functional group can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which can then be attacked by nucleophiles such as the N7 of guanine in DNA. This alkylation can lead to DNA damage, replication stress, and ultimately, apoptosis.

Several classes of cytotoxic agents feature the 2-chloroethyl group:

-

(2-Chloroethylthio)-1,4-naphthoquinones: These compounds have demonstrated cytotoxicity in prostate cancer cells.[12]

-

N-phenyl-N'-(2-chloroethyl)ureas (CEUs): A subset of these compounds has been shown to abrogate the nuclear translocation of thioredoxin-1 and arrest the cell cycle in the G0/G1 phase.[13]

-

N-(2-chloroethyl)-N-nitrosoureas: These compounds are known to exert their anticancer activity through multiple mechanisms, including DNA alkylation.[14]

The presence of the 2-chloroethyl group on the pyrimidine ring of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol strongly suggests a potential for cytotoxic activity via DNA alkylation.

III. Hypothesized Biological Activity and Mechanism of Action

Based on the analysis of its structural components, 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol is hypothesized to possess significant anticancer activity, potentially through a dual mechanism of action:

-

Kinase Inhibition: The 2-aminopyrimidin-4-ol core may act as a scaffold for binding to the ATP-binding pocket of various protein kinases, disrupting signal transduction pathways essential for cancer cell proliferation and survival.

-

DNA Alkylation: The 5-(2-chloroethyl) substituent could function as an alkylating agent, inducing DNA damage and triggering apoptosis.

This dual-action potential could lead to a potent and broad-spectrum anticancer effect.

Caption: Hypothesized dual mechanism of action for 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol.

IV. Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol, a systematic experimental approach is required. The following workflows outline key assays for assessing its anticancer potential.

A. In Vitro Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit the proliferation of cancer cells.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

B. Kinase Inhibition Assays

To investigate the potential for kinase inhibition, a panel of relevant kinases should be screened.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

-

Reaction Setup: In a 96-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP in a reaction buffer.

-

Compound Addition: Add 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol at various concentrations.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a termination buffer containing EDTA.

-

Detection: Measure the fluorescence to determine the extent of peptide phosphorylation.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the compound and determine the IC50 value.

C. DNA Alkylation Assays

To confirm the DNA alkylating potential of the compound, a DNA damage assay can be performed.

Protocol: Comet Assay (Single Cell Gel Electrophoresis)

-

Cell Treatment: Treat cancer cells with 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol for a short duration (e.g., 2-4 hours).

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

Electrophoresis: Subject the slides to electrophoresis at an alkaline pH. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

V. Quantitative Data Summary (Hypothetical)

While specific data for 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol is unavailable, the following table presents representative IC50 values for related pyrimidine derivatives to provide a context for potential potency.

| Compound Class | Target/Cell Line | IC50 (µM) | Reference |

| 2-Amino-4-aryl-5-chloropyrimidines | VEGFR-2 | 0.1 - 1.0 | [9] |

| 5-Chloro-2-amino-pyrimidines | PLK4 | < 0.01 | [10] |

| 2,4,5-Substituted pyrimidines | BEL-7402 cells | 0.016 - 0.062 | [11] |

| N-phenyl-N'-(2-chloroethyl)ureas | Various Cancer Cells | 1 - 80 | [13] |

Conclusion

2-Amino-5-(2-chloroethyl)pyrimidin-4-ol is a molecule of significant interest for drug discovery, particularly in the field of oncology. Although direct biological data is currently limited, a thorough analysis of its structural components—the 2-aminopyrimidin-4-ol core and the 5-(2-chloroethyl) substituent—provides a strong rationale for its potential as a potent anticancer agent. The proposed dual mechanism of kinase inhibition and DNA alkylation, if validated, would make it a highly valuable lead compound. The experimental workflows detailed in this guide offer a clear path for the systematic evaluation of its biological activity and the elucidation of its precise mechanism of action. Further investigation into this compound is strongly warranted and holds the promise of contributing to the development of novel and effective cancer therapeutics.

References

-

Krasilnikava, A.; et al. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. Molecules. 2021, 26(11), 3183. Available from: [Link]

-

Kidder, G.; et al. The biological activity of substituted pyrimidines. J. Biol. Chem. 1951, 190(1), 403-412. Available from: [Link]

-

Sarkar, S.; et al. Nitric oxide release by N -(2-chloroethyl)- N -nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Adv. 2015, 5(3), 1957-1965. Available from: [Link]

-

Harris, P. A.; et al. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorg. Med. Chem. Lett. 2007, 17(8), 2179-2183. Available from: [Link]

-

Desai, N. C.; et al. Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. 2014, 6(5), 329-337. Available from: [Link]

-

Al-Ostoot, F. H.; et al. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Adv. 2021, 11(12), 6788-6810. Available from: [Link]

-

Li, L.; et al. Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. J. Med. Chem. 2011, 54(9), 3183-3195. Available from: [Link]

-

Khan, I.; et al. A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. 2024, 23(02), 1163–1172. Available from: [Link]

-

Fassihi, A.; et al. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Iran J Pharm Res. 2015, 14(2), 525-533. Available from: [Link]

-

Ahmed, O.; et al. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars. 2014, 3(4), 103-108. Available from: [Link]

-

Wang, Y.; et al. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Med. Chem. 2023, 14(10), 1957-1962. Available from: [Link]

-

Hassan, M.; et al. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. 2020, 25(24), 5916. Available from: [Link]

-

Pharmaffiliates. 2-Amino-5-chloro-pyridine. Available from: [Link]

-

Skinner, C. G.; et al. Synthesis and Biological Activity of Some 4-(Substituted)aminopyrimidines. J. Org. Chem. 1959, 24(6), 871-873. Available from: [Link]

-

Kupcewicz, B.; et al. Cytotoxic activity of substituted chalcones in terms of molecular electronic properties. Bioorg. Med. Chem. Lett. 2014, 24(17), 4208-4212. Available from: [Link]

-

Hrytsyna, I.; et al. The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties. ScienceRise: Biological Science. 2022, (2(31)), 4-16. Available from: [Link]

-

Rao, S. V.; et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science. 2011, 1(7), 124-126. Available from: [Link]

-

Artico, M.; et al. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. 2021, 26(3), 771. Available from: [Link]

- Google Patents. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Nitric oxide release by N -(2-chloroethyl)- N -nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11137K [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols for the Scalable Synthesis of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol

Abstract

This document provides a comprehensive guide to a robust and scalable two-step synthesis of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry. Pyrimidine derivatives are foundational to numerous therapeutic agents, and the development of scalable synthetic routes is critical for advancing drug discovery and development programs.[1][2] The protocol herein is based on established and reliable chemical transformations: the alkylation of a β-ketoester followed by a base-mediated cyclocondensation with guanidine. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and addresses critical considerations for process scale-up, safety, and product validation, designed to empower researchers in pharmaceutical and chemical development.

Introduction and Strategic Overview

The pyrimidine core is a ubiquitous motif in biologically active compounds, including several approved drugs.[2][3] The title compound, 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol, incorporates a reactive chloroethyl side chain, making it a valuable intermediate for further elaboration and library synthesis through nucleophilic substitution reactions.

While specific literature for this exact molecule is sparse, a highly effective and scalable synthesis can be rationally designed. Our strategy is a convergent two-step approach that is both cost-effective and amenable to large-scale production.[4][5]

The two core stages are:

-

Synthesis of Key Intermediate: Alkylation of ethyl acetoacetate with 1-bromo-2-chloroethane to produce the crucial precursor, ethyl 2-(2-chloroethyl)-3-oxobutanoate.

-

Pyrimidine Ring Formation: Cyclocondensation of the β-ketoester intermediate with guanidine to construct the target 2-aminopyrimidin-4-ol ring system.[6][7]

This approach is predicated on the classic principles of heterocyclic chemistry, ensuring reliability and reproducibility from the bench to pilot scale.[8]

Logical & Experimental Workflow

The overall synthetic pathway is designed for efficiency and scalability. The workflow minimizes complex purification steps and utilizes readily available starting materials.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-chloroethyl)-3-oxobutanoate

Principle: This reaction proceeds via the formation of a nucleophilic enolate from ethyl acetoacetate using sodium ethoxide as a strong base. This enolate then attacks the electrophilic 1-bromo-2-chloroethane in a classic SN2 alkylation reaction.[9][10] Ethanol is an ideal solvent as its conjugate base is the alkoxide used for deprotonation, preventing unwanted transesterification.

Materials:

-

Ethyl acetoacetate (EAA)

-

1-Bromo-2-chloroethane

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: Equip a dry, jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Base Dissolution: Charge the reactor with anhydrous ethanol (approx. 5 mL per gram of EAA). Add sodium ethoxide (1.05 equivalents relative to EAA) portion-wise, ensuring the temperature is maintained below 30°C. Stir until all solids have dissolved.

-

Enolate Formation: Cool the solution to 0-5°C using a circulating chiller. Add ethyl acetoacetate (1.0 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C.

-

Alkylation: After the addition is complete, add 1-bromo-2-chloroethane (1.1 eq) dropwise, again keeping the temperature below 15°C.

-

Reaction: Once the second addition is complete, slowly warm the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. To the resulting slurry, add cold water and ethyl acetate.

-

Extraction & Wash: Transfer the mixture to a separatory funnel. The layers are separated. The aqueous layer is extracted again with ethyl acetate. The combined organic layers are washed sequentially with saturated NH₄Cl solution, water, and finally brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which can be purified by vacuum distillation.

Protocol 2: Synthesis of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol

Principle: This is a classic pyrimidine synthesis involving the condensation of a 1,3-bielectrophilic component (the β-ketoester) with a C-N-C nucleophilic component (guanidine).[11][12] The reaction is driven by the formation of the stable aromatic pyrimidine ring. The product exists in tautomeric equilibrium, favoring the pyrimidin-4-ol form.

Materials:

-

Ethyl 2-(2-chloroethyl)-3-oxobutanoate (from Protocol 1)

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol

-

Glacial acetic acid

-

Deionized water

Procedure:

-

Reactor Setup: Use a similar reactor setup as in Protocol 1, ensuring all glassware is dry and under a nitrogen atmosphere.

-

Reagent Preparation: In the reactor, dissolve sodium ethoxide (2.1 equivalents relative to the ketoester) in anhydrous ethanol. To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature to form free guanidine base and sodium chloride precipitate.

-

Condensation: Add the ethyl 2-(2-chloroethyl)-3-oxobutanoate (1.0 eq) from Protocol 1 to the guanidine solution.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. The reaction can be monitored by TLC or LC-MS until the starting ketoester is consumed.

-

Precipitation: Cool the reaction mixture to 0-5°C. Slowly add glacial acetic acid to neutralize the solution to a pH of approximately 7. This will cause the product to precipitate.

-

Isolation: Stir the resulting slurry at 0-5°C for 1 hour. Collect the solid product by filtration.

-

Purification: Wash the filter cake with cold ethanol followed by cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity. Dry the final product under vacuum.

Data Summary and Characterization

The following table summarizes typical parameters and expected outcomes for this synthetic sequence. Values should be optimized for specific scales and equipment.

| Parameter | Protocol 1: Alkylation | Protocol 2: Cyclocondensation |

| Key Reagents | Ethyl acetoacetate, NaOEt, 1-bromo-2-chloroethane | Guanidine HCl, NaOEt |

| Solvent | Anhydrous Ethanol | Anhydrous Ethanol |

| Temperature | 0°C (addition), Reflux (reaction) | Reflux (reaction), 0°C (precipitation) |

| Typical Reaction Time | 4-6 hours | 6-8 hours |

| Typical Yield | 70-85% (after purification) | 65-80% (after recrystallization) |

| Purification Method | Vacuum Distillation | Recrystallization |

Product Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

FTIR Spectroscopy: To identify key functional groups.

-

HPLC: To determine the purity profile.

Scalability and Process Optimization

Transitioning from laboratory to industrial scale requires careful consideration of several factors to ensure safety, efficiency, and consistency.[4][5]

-

Thermal Management: Both the enolate formation and the subsequent alkylation are exothermic. On a large scale, efficient heat dissipation is critical. A jacketed reactor with a reliable cooling system is mandatory to maintain temperature control and prevent runaway reactions.

-

Reagent Addition: The dropwise addition of reagents specified in the protocols becomes crucial at scale. Automated dosing pumps should be used to ensure a slow, controlled addition rate, preventing localized temperature spikes.

-

Solvent Selection: While ethanol is effective, alternative solvents with higher boiling points (e.g., n-butanol) could be evaluated for the cyclocondensation step to potentially shorten reaction times, though this would require re-optimization.

-

Work-up and Isolation: At scale, filtration and drying become more time-consuming. The use of a centrifuge for solid isolation and a vacuum oven for drying are standard industrial practices. The choice of recrystallization solvent is critical for achieving high purity and good recovery, and a thorough solubility screen is recommended.

-

Green Chemistry: To improve the environmental footprint, consider recycling mother liquor from recrystallization steps where feasible. Evaluate the potential for a one-pot procedure, though this may present challenges in controlling side reactions.

Safety and Hazard Management

Adherence to strict safety protocols is paramount. All operations should be conducted in a well-ventilated fume hood or an appropriate process enclosure.

-

1-Bromo-2-chloroethane: This reagent is toxic, a suspected carcinogen, and an irritant.[1][13] It must be handled with extreme care using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid inhalation and skin contact.

-

Sodium Ethoxide: This is a strong base that is corrosive and reacts violently with water.[15] It is also flammable. Handle in an inert, dry atmosphere. Ensure no contact with moisture. In case of fire, use dry chemical powder, not water.

-

Guanidine Hydrochloride: While less hazardous, it can cause skin and eye irritation. Standard PPE should be worn.

-

Pressure and Reflux: Reactions are conducted at reflux. Ensure the reactor system is properly vented and not sealed to prevent pressure buildup.

Always consult the latest Safety Data Sheets (SDS) for all reagents before commencing work.

References

-

American Chemical Society. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. ACS Publications. Available from: [Link]

-

Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PubMed Central. Available from: [Link]

-

ArTS - UniTS. (2017). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of compounds 8–30. Reagents and conditions: (a) ethyl.... Available from: [Link]

-

ResearchGate. (n.d.). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction | Request PDF. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]

-

Sdfine. (n.d.). 1-bromo-2-chloroethane. Available from: [Link]

-

SlideShare. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

-

Brainly.com. (2023). Choose the most appropriate reagent(s) to alkylate ethyl acetoacetate with bromoethane. Available from: [Link]

-

Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Available from: [Link]

-

Organic Syntheses. (2009). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Available from: [Link]

-

WordPress.com. (2024). Ethyl Acetoacetate: Synthesis & Applications. Available from: [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). ethyl (2S)-2-chloro-3-oxobutanoate. PubChem. Available from: [Link]

-

YouTube. (2022). ethylacetoacetic synthesis | Ethyl acetoacetate preparation. Available from: [Link]

-

La Salle University. (n.d.). Ethyl acetoacetate reactions. Available from: [Link]

-

Course Hero. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Available from: [Link]

-

Blogger. (2026). Key Chemical Intermediate: Sourcing Ethyl 2-Chloro-3-oxobutanoate in China. Available from: [Link]

- Google Patents. (n.d.). CN102952083B - Preparation method of 2-amino pyrimidine.

-

MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

-

IJCSPUB. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available from: [Link]

-

ResearchGate. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Available from: [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arts.units.it [arts.units.it]

- 8. bu.edu.eg [bu.edu.eg]

- 9. brainly.com [brainly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. 1-CHLORO-2-BROMOETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. spectrumchemical.com [spectrumchemical.com]

Application Notes & Protocols: Safe Storage and Handling of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol

Abstract

This document provides a comprehensive guide to the safe storage and handling of the chemical reagent 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol (CAS No. 49665-74-9). As a substituted pyrimidine, this compound is of significant interest to researchers in medicinal chemistry and drug development. The protocols outlined herein are grounded in established principles of laboratory safety and chemical reactivity, drawing upon data from analogous compounds to ensure a robust framework for risk mitigation. The objective is to furnish researchers, scientists, and drug development professionals with the necessary knowledge to handle this reagent responsibly, thereby ensuring experimental integrity and personnel safety.

Introduction: Understanding the Reagent

2-Amino-5-(2-chloroethyl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core. The presence of an amino group, a hydroxyl group (in its tautomeric form), and a reactive chloroethyl side chain suggests its utility as a versatile intermediate in organic synthesis. The chloroethyl group, in particular, is a potent electrophile, making the compound a likely precursor for introducing the 5-(2-aminoethyl)pyrimidin-4-ol moiety through nucleophilic substitution reactions.

Given the reactivity of the chloroethyl group, this compound should be regarded as a potential alkylating agent. Alkylating agents are a class of compounds that can introduce an alkyl group into a nucleophilic molecule. This reactivity is valuable for synthesis but also presents potential hazards, as these agents can react with biological macromolecules. Therefore, stringent adherence to safety protocols is paramount.

Chemical and Physical Properties (Inferred)

While specific experimental data for 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol is not widely available, its properties can be inferred from structurally similar compounds like 2-amino-5-chloropyrimidine and other heterocyclic compounds.

| Property | Inferred Value/Characteristic | Rationale and Reference |

| Appearance | Likely a white to off-white or beige crystalline solid. | Based on the physical description of similar compounds like 2-Amino-5-chloropyridine.[1] |

| Molecular Formula | C₆H₈ClN₃O | Derived from the chemical structure. |

| Molecular Weight | 173.60 g/mol | Calculated from the molecular formula. |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. | General solubility characteristics of heterocyclic compounds. |

| Stability | May be sensitive to heat, light, and moisture. The chloroethyl group may be susceptible to hydrolysis or elimination reactions under certain conditions. | The chloroethyl moiety is a reactive functional group. |

| Reactivity | The chloroethyl side chain is a key reactive site for nucleophilic substitution. The aminopyrimidine core can also participate in various chemical transformations.[2][3] | The chlorine atom on the ethyl chain is a good leaving group. |

Hazard Identification and Risk Assessment

Due to the lack of a specific Material Safety Data Sheet (MSDS) for 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol, a conservative approach to hazard assessment is necessary, based on data from analogous compounds.

Potential Hazards:

-

Acute Toxicity (Oral): May be harmful if swallowed. This is a common warning for related aminopyrimidines.[4]

-

Skin Corrosion/Irritation: May cause skin irritation upon contact.[5]

-

Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[4][5]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5]

-

Sensitization: The potential for skin sensitization should not be ruled out.

-

Carcinogenicity/Mutagenicity: As a potential alkylating agent, it should be handled as a possible mutagen and/or carcinogen until proven otherwise.

Storage Protocols

Proper storage is critical to maintain the integrity of the reagent and to prevent hazardous situations.

Recommended Storage Conditions:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended to minimize degradation.[4]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric components.

-

Location: Store in a designated, well-ventilated chemical storage area away from incompatible materials.[5]

Incompatible Materials:

-

Strong Oxidizing Agents: Avoid storage near strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[6][7]

-

Strong Bases: Strong bases may promote elimination or substitution reactions of the chloroethyl group.

-

Strong Acids: While the pyrimidine ring has basic nitrogens, strong acids may lead to degradation.

-

Nucleophiles: While desired in a reaction, prolonged contact with strong nucleophiles during storage should be avoided.

Handling Protocols

A systematic approach to handling this reagent will minimize exposure and ensure safety. The following workflow outlines the key steps from receipt to disposal.

Caption: Workflow for the safe handling of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol.

Personal Protective Equipment (PPE)

-